Cas no 2169771-89-3 (ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate)
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate
- 2169771-89-3
- EN300-1453862
-
- Inchi: 1S/C14H16O2/c1-2-16-14(15)10-5-11-3-6-12(7-4-11)13-8-9-13/h3-7,10,13H,2,8-9H2,1H3/b10-5+
- InChI Key: ROIADRGTCPVOIO-BJMVGYQFSA-N
- SMILES: O(CC)C(/C=C/C1C=CC(=CC=1)C1CC1)=O
Computed Properties
- Exact Mass: 216.115029749g/mol
- Monoisotopic Mass: 216.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 26.3Ų
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453862-0.05g |
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate |
2169771-89-3 | 0.05g |
$827.0 | 2023-06-06 | ||
| Enamine | EN300-1453862-0.1g |
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate |
2169771-89-3 | 0.1g |
$867.0 | 2023-06-06 | ||
| Enamine | EN300-1453862-0.25g |
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate |
2169771-89-3 | 0.25g |
$906.0 | 2023-06-06 | ||
| Enamine | EN300-1453862-0.5g |
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate |
2169771-89-3 | 0.5g |
$946.0 | 2023-06-06 | ||
| Enamine | EN300-1453862-1.0g |
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate |
2169771-89-3 | 1g |
$986.0 | 2023-06-06 | ||
| Enamine | EN300-1453862-2.5g |
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate |
2169771-89-3 | 2.5g |
$1931.0 | 2023-06-06 | ||
| Enamine | EN300-1453862-5.0g |
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate |
2169771-89-3 | 5g |
$2858.0 | 2023-06-06 | ||
| Enamine | EN300-1453862-10.0g |
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate |
2169771-89-3 | 10g |
$4236.0 | 2023-06-06 | ||
| Enamine | EN300-1453862-50mg |
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate |
2169771-89-3 | 50mg |
$827.0 | 2023-09-29 | ||
| Enamine | EN300-1453862-100mg |
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate |
2169771-89-3 | 100mg |
$867.0 | 2023-09-29 |
ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate
Ethyl (2E)-3-(4-Cyclopropylphenyl)prop-2-enoate (CAS No. 2169771-89-3): A Comprehensive Overview
Ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate (CAS No. 2169771-89-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The chemical structure of ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate consists of a cyclopropyl group attached to a phenyl ring, which is further linked to an ethyl ester via a double-bonded propenyl chain. This configuration imparts the molecule with distinct physical and chemical properties, making it an intriguing candidate for detailed investigation.
Recent studies have highlighted the pharmacological activities of ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate. One notable area of research involves its potential as an anti-inflammatory agent. In vitro experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory disorders.
Moreover, preliminary clinical trials have explored the safety and efficacy of ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate in human subjects. These trials have shown promising results, with the compound exhibiting a favorable safety profile and significant therapeutic effects. However, further research is needed to fully understand its mechanisms of action and long-term effects.
In addition to its anti-inflammatory properties, ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate has also been investigated for its antioxidant activity. Studies have indicated that this compound can scavenge free radicals and protect cells from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress.
The synthesis of ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate involves several well-defined chemical reactions. One common approach is the condensation of 4-cyclopropylaniline with acryloyl chloride, followed by esterification with ethanol. This method yields high purity and yield, making it suitable for large-scale production.
From a pharmacokinetic perspective, ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a long half-life, which are desirable characteristics for a potential drug candidate.
Furthermore, the toxicological profile of this compound has been extensively evaluated. In vitro and in vivo studies have demonstrated that ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate is generally well-tolerated at therapeutic doses, with minimal adverse effects observed. However, as with any new chemical entity, ongoing monitoring and further toxicological studies are essential to ensure its safety in clinical use.
In conclusion, ethyl (2E)-3-(4-cyclopropylphenyl)prop-2-enoate (CAS No. 2169771-89-3) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the pharmaceutical industry. Continued research and clinical trials will be crucial in realizing its full potential as a novel therapeutic agent.
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